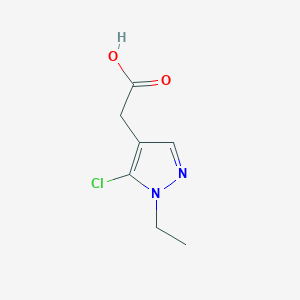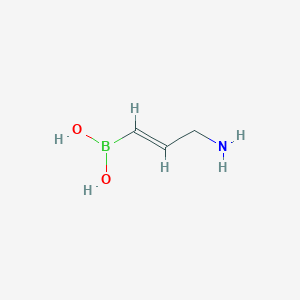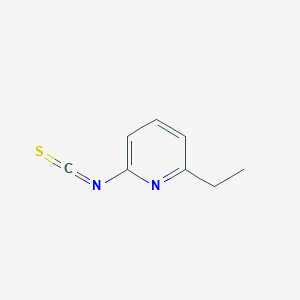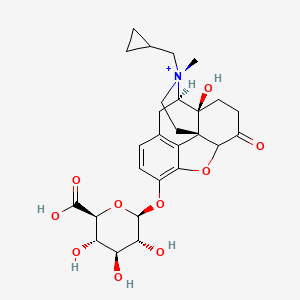
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chloro and ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetic acid
- 2-(5-chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid
- 2-(5-bromo-1-ethyl-1H-pyrazol-4-yl)acetic acid
Uniqueness
2-(5-chloro-1-ethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chloro and ethyl groups on the pyrazole ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
1783664-42-5 |
|---|---|
Molekularformel |
C7H9ClN2O2 |
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
2-(5-chloro-1-ethylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-10-7(8)5(4-9-10)3-6(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
OFWIMVOXOMUQOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)


![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)





amine](/img/structure/B15296538.png)
